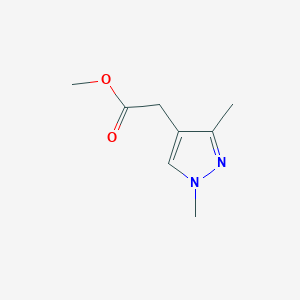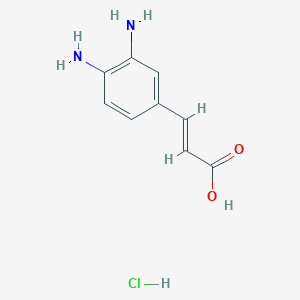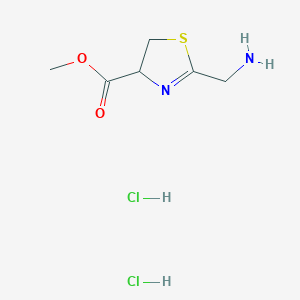
rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans (abbreviated as R-(3R,4S)-1-Bz-3-(2-FP)-4-NP) is a nitropyrrolidine derivative that has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. R-(3R,4S)-1-Bz-3-(2-FP)-4-NP is a chiral compound, meaning it has two stereoisomers, and is composed of a benzyl group, a nitropyrrolidine ring, and a two-fluorophenyl moiety. The compound was first synthesized in 2020, and since then has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP is not yet fully understood. However, it is believed that the compound binds to certain enzymes, hormones, and proteins, thereby inhibiting their binding to their substrates or receptors. Additionally, the compound is believed to modulate the activity of certain proteins, such as the transcription factor NF-κB, by binding to them and altering their structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP are not yet fully understood. However, the compound has been studied for its potential ability to inhibit the binding of certain enzymes, hormones, and proteins, as well as its ability to modulate the activity of certain proteins. Additionally, the compound has been studied for its potential ability to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using R-(3R,4S)-1-Bz-3-(2-FP)-4-NP in lab experiments include its low cost, its high solubility in aqueous solutions, and its ability to inhibit the binding of certain enzymes, hormones, and proteins. Additionally, the compound has been studied for its potential ability to modulate the activity of certain proteins, such as the transcription factor NF-κB. The major limitation of using R-(3R,4S)-1-Bz-3-(2-FP)-4-NP in lab experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The future directions for research on R-(3R,4S)-1-Bz-3-(2-FP)-4-NP include further investigation into its mechanism of action, its ability to inhibit the binding of certain enzymes, hormones, and proteins, and its ability to modulate the activity of certain proteins. Additionally, further research should be conducted to determine the compound’s ability to reduce inflammation and oxidative stress. Furthermore, research should be conducted to determine the compound’s potential therapeutic applications, as well as its potential toxicity. Finally, research should be conducted to determine the compound’s potential use in drug discovery and development.
Méthodes De Synthèse
The synthesis of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP involves a series of steps. First, the two-fluorophenyl moiety is synthesized using a Suzuki-Miyaura cross-coupling reaction. The nitropyrrolidine ring is then synthesized using a Palladium-catalyzed nitro-Mannich reaction. Finally, the benzyl group is added to the two-fluorophenyl moiety and the nitropyrrolidine ring using a Stille coupling reaction. The final product is then purified and characterized using NMR and mass spectrometry.
Applications De Recherche Scientifique
R-(3R,4S)-1-Bz-3-(2-FP)-4-NP has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. The compound has been investigated for its ability to inhibit the binding of certain enzymes, such as the serine protease factor Xa, to their substrates. Additionally, the compound has been studied for its ability to inhibit the binding of certain hormones, such as estradiol, to their receptors. Furthermore, the compound has been studied for its ability to modulate the activity of certain proteins, such as the transcription factor NF-κB.
Propriétés
IUPAC Name |
(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEJNSUYFKBRNM-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)



methyl-lambda6-sulfanone](/img/structure/B6600304.png)
![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)


![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)